Dibromoacetyl bromide chemical properties and structure
Dibromoacetyl bromide chemical properties and structure
An In-depth Technical Guide to Dibromoacetyl Bromide: Structure, Reactivity, and Synthetic Applications
Introduction
Dibromoacetyl bromide (C₂HBr₃O) is a highly reactive, trifunctional electrophilic reagent of significant interest to researchers in organic synthesis and medicinal chemistry. Possessing an acyl bromide and two geminal bromine atoms on the α-carbon, its structure offers a unique platform for complex molecular architecture. This guide provides a detailed exploration of its chemical properties, structure, reactivity, and strategic applications, grounded in established chemical principles and supported by authoritative literature. It is intended for scientists and professionals who require a deep, practical understanding of how to effectively and safely leverage this potent building block in their research and development endeavors.
Molecular Structure and Physicochemical Properties
The dibromoacetyl bromide molecule features a central carbonyl group, which strongly influences its reactivity. The electron-withdrawing effects of the three bromine atoms—one on the acyl group and two on the α-carbon—create a highly electron-deficient center, making it an exceptionally potent acylating agent. The geminal α-bromines provide a secondary site for nucleophilic attack, rendering the molecule a versatile bifunctional electrophile.
Physicochemical Data Summary
A compilation of key physical and chemical properties for dibromoacetyl bromide is presented below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 1681-24-9 | [1] |
| Molecular Formula | C₂HBr₃O | [1] |
| Molecular Weight | 280.74 g/mol | [1] |
| Appearance | Colorless to yellow or brown-yellow liquid | [2] |
| Odor | Pungent, irritating | [3] |
| Density | ~2.317 g/cm³ at 25 °C | [4][5] |
| Boiling Point | 147-150 °C | [4][5] |
| Refractive Index (n²⁰/D) | ~1.547 | [3][5] |
| Solubility | Soluble in acetone, carbon tetrachloride; reacts violently with water. | [2][6] |
Molecular Structure Visualization
The structure of 2,2-dibromoacetyl bromide is depicted below, highlighting the key functional groups.
Synthesis Pathway
The synthesis of dibromoacetyl bromide typically follows from dibromoacetic acid, which itself is prepared via the alpha-bromination of a suitable precursor. The Hell-Volhard-Zelinsky (HVZ) reaction is the cornerstone of this process. [7]This reaction involves the di-bromination of a carboxylic acid at the α-carbon.
A plausible and field-proven sequence is as follows:
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α-Dibromination: Bromoacetic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. [7]The PBr₃ first converts a small amount of the bromoacetic acid into its acyl bromide. This acyl bromide readily enolizes, and the resulting enol attacks Br₂ to install the second bromine at the α-position.
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Acyl Bromide Formation: The resulting dibromoacetic acid is then converted to the target acyl bromide using a standard brominating agent such as PBr₃, thionyl bromide (SOBr₂), or oxalyl bromide.
This approach provides a reliable route from commercially available starting materials.
Strategic Applications in Complex Synthesis
Dibromoacetyl bromide is not merely a simple reagent but a strategic tool for building molecular complexity, particularly in the synthesis of pharmaceuticals and agrochemicals. [3][8]
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Heterocycle Synthesis: Its bifunctional nature is expertly exploited in the one-pot synthesis of heterocyclic scaffolds. For example, condensation with o-aminobenzonitriles followed by intramolecular cyclization has been used to generate 1,4-benzodiazepin-3-ones, a core structure in many CNS-active drugs. [9]* Chiral Auxiliaries: The related compound, bromoacetyl bromide, is used to acylate chiral auxiliaries like Oppolzer's camphor sultam. [10]This reaction proceeds in high yield and forms the basis for asymmetric synthesis of complex amino acids and other chiral building blocks. The high reactivity of the acyl bromide ensures efficient reaction even at low temperatures (-78 °C), which is critical for maintaining stereochemical integrity. [10]* Bio-conjugation and Cross-linking: Reagents like N,N′-bis(bromoacetyl) cystamine, prepared from cystamine and bromoacetyl bromide, serve as bifunctional cross-linking agents. [5]These molecules are used to bridge cysteine residues in proteins or other thiol-containing biomolecules.
Exemplary Experimental Protocol: Acylation of an Amine
The following protocol is a representative example of an acylation reaction using dibromoacetyl bromide. It is based on established procedures for highly reactive acyl halides and emphasizes the critical safety and handling requirements.
Objective: To synthesize N-benzyl-2,2-dibromoacetamide.
Materials:
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Dibromoacetyl bromide (1.0 eq)
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Benzylamine (1.0 eq)
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Triethylamine (TEA) (1.1 eq, as an acid scavenger)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with benzylamine (1.0 eq) and anhydrous DCM. The solution is cooled to 0 °C in an ice-water bath.
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Base Addition: Triethylamine (1.1 eq) is added to the stirred solution.
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Reagent Addition: Dibromoacetyl bromide (1.0 eq) is dissolved in a minimal amount of anhydrous DCM and added to the dropping funnel. This solution is added dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow, controlled addition is crucial to manage the highly exothermic reaction and prevent side-product formation.
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Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
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Work-up: The reaction is quenched by the slow addition of 1 M HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
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Washing: The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. Self-Validation Note: The acid wash removes excess amine and TEA, while the bicarbonate wash removes any remaining acidic species. The brine wash aids in removing water from the organic phase.
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Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield the pure N-benzyl-2,2-dibromoacetamide.
Safe Handling and Storage
Dibromoacetyl bromide is a hazardous substance requiring strict safety protocols. [11]
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Corrosivity and Toxicity: It is severely corrosive and causes immediate, severe burns to the skin, eyes, and respiratory tract. [6][12]It is also a lachrymator, meaning its vapors are extremely irritating to the eyes and cause tearing. * Water Reactivity: It reacts violently with water, steam, or moisture to produce corrosive hydrogen bromide gas. [12][13]All operations must be conducted under anhydrous conditions in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a full-face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat. [6][14]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances like water, alcohols, bases, and oxidizing agents. [11][15]Refrigeration (2-8 °C) is often recommended to ensure stability. [4][5]* Spill Management: In case of a spill, use an inert absorbent material like sand or vermiculite. DO NOT USE WATER. Neutralize the residue carefully with a weak base like sodium bicarbonate before disposal. [12]
Conclusion
Dibromoacetyl bromide is a powerful and versatile reagent for advanced organic synthesis. Its dual electrophilic nature allows for the strategic introduction of the dibromoacetyl moiety and the subsequent construction of complex molecular frameworks, particularly heterocycles. While its high reactivity demands rigorous handling procedures and an appreciation for its hazardous properties, a thorough understanding of its chemical behavior enables chemists to harness its synthetic potential effectively. The insights and protocols provided in this guide serve as a foundation for the safe and successful application of dibromoacetyl bromide in pioneering research and development.
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Molbase. (n.d.). 2,2-dibromoacetyl bromide | 1681-24-9. [Link]
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Organic Syntheses. (n.d.). A Convenient and Scalable Preparation of (S)-N-Glycyl-Bornane-10,2-Sultam. [Link]
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Cheméo. (n.d.). Chemical Properties of Bromoacetyl bromide (CAS 598-21-0). [Link]
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Biswas, T. (2022). MCQ-219: About reaction of dibromo compound. YouTube. [Link]
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Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]
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